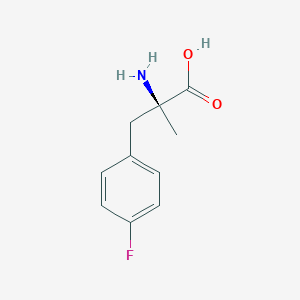

(S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-amino-3-(4-fluorophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-10(12,9(13)14)6-7-2-4-8(11)5-3-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBRMBENCQBOTHY-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)F)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC=C(C=C1)F)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60469114 | |

| Record name | 4-Fluoro-alpha-methyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130855-57-1 | |

| Record name | 4-Fluoro-alpha-methyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic Acid: A Core Component in Modern Drug Design

Introduction: The Strategic Advantage of Fluorination and α-Methylation in Amino Acid Scaffolds

In the landscape of contemporary drug discovery and peptide therapeutics, the strategic modification of amino acid building blocks is a cornerstone of innovation. (S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid, also known as α-methyl-L-4-fluorophenylalanine, represents a pivotal example of such molecular engineering. This non-proteinogenic amino acid integrates two key structural modifications—α-methylation and para-fluorination of the phenyl ring—that confer significant and often synergistic advantages to parent peptides and small molecules.

The introduction of a fluorine atom, a bioisostere of a hydrogen atom, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The high electronegativity of fluorine can alter the acidity of nearby protons, modulate metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions with biological targets.[1] Concurrently, the α-methyl group provides conformational constraint, reducing the flexibility of the peptide backbone and locking in bioactive conformations. This steric hindrance also protects the adjacent peptide bond from enzymatic degradation, thereby increasing the in vivo half-life of the therapeutic agent.

This technical guide provides a comprehensive overview of the fundamental properties of this compound, offering insights into its synthesis, physicochemical characteristics, and its critical role in the development of next-generation therapeutics.

Physicochemical and Basic Properties

The unique structural features of this compound dictate its chemical behavior and properties, which are summarized in the table below.

| Property | Value/Description | Source |

| Molecular Formula | C₁₀H₁₂FNO₂ | Chem-Impex[2] |

| Molecular Weight | 197.21 g/mol | Chem-Impex[2] |

| Appearance | White to off-white solid/powder | Chem-Impex[2][3] |

| Chirality | (S)-enantiomer | N/A |

| Synonyms | α-Methyl-L-4-fluorophenylalanine, (S)-α-Methyl-p-fluorophenylalanine | N/A |

| Optical Rotation | [α]D²⁰ = -12 ± 2° (c=1 in MeOH) for Fmoc-protected version | Chem-Impex[3] |

Basicity, Acidity, and Zwitterionic Nature

Like all α-amino acids, this compound is an amphoteric molecule, containing both a basic amino group and an acidic carboxylic acid group. In physiological pH ranges, it exists predominantly as a zwitterion, with a protonated ammonium group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻).

-

pKa₁ (Carboxylic Acid): The pKa of the carboxylic acid group in α-amino acids is typically around 2-3. The electron-withdrawing effect of the nearby protonated amino group enhances its acidity compared to a simple carboxylic acid like propanoic acid. The additional electron-withdrawing inductive effect of the 4-fluorophenyl group is expected to slightly lower this pKa value further.

-

pKa₂ (Amino Group): The pKa of the α-amino group is typically in the range of 9-10. The α-methyl group may slightly increase the basicity (raise the pKa) due to its electron-donating inductive effect, while the distant 4-fluorophenyl group is expected to have a negligible effect on the amino group's basicity.

This zwitterionic character is fundamental to its behavior in biological systems and its utility in solid-phase peptide synthesis.

Asymmetric Synthesis and Methodologies

The synthesis of enantiomerically pure α-methylated amino acids is a significant challenge in organic chemistry. Several strategies have been developed to achieve this, generally falling into categories such as the alkylation of chiral templates, asymmetric Strecker synthesis, or enzymatic resolutions.

While a specific, detailed protocol for the direct synthesis of this compound was not found in the immediate search results, a general and robust approach involves the asymmetric alkylation of a chiral glycine enolate equivalent. A representative workflow is outlined below.

Conceptual Asymmetric Synthesis Workflow

This protocol is a generalized representation based on established methods for similar compounds.

-

Preparation of a Chiral Glycine Enolate Equivalent: A common starting point is the use of a Schiff base of glycine with a chiral auxiliary, such as a derivative of camphor or a Schöllkopf bis-lactim ether.

-

Deprotonation: The Schiff base is treated with a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) at low temperatures (-78 °C) to generate a chiral, stabilized enolate.

-

Diastereoselective Alkylation: The enolate is first reacted with methyl iodide to install the α-methyl group. This is followed by a second alkylation step using 4-fluorobenzyl bromide. The chiral auxiliary directs the approach of the electrophiles, leading to a high degree of diastereoselectivity.

-

Hydrolysis and Deprotection: The resulting product is subjected to acidic hydrolysis to cleave the Schiff base and remove the chiral auxiliary, yielding the desired this compound. The chiral auxiliary can often be recovered and recycled.

Caption: Conceptual workflow for the asymmetric synthesis.

Applications in Drug Discovery and Development

The incorporation of this compound into peptide-based drugs or small molecules is a strategic decision aimed at enhancing their therapeutic potential.

Enhancing Peptide Stability and Pharmacokinetics

Peptides often suffer from poor metabolic stability due to degradation by peptidases. The α-methyl group of this amino acid provides steric shielding, making the adjacent peptide bond resistant to enzymatic cleavage. This leads to a longer in vivo half-life and improved bioavailability. The fluorophenyl moiety can also increase lipophilicity, which can aid in cell membrane permeability. Commercial suppliers highlight its role in improving the stability and solubility of peptides, making it a valuable tool in drug design.[3]

Conformational Control and Receptor Binding

The α-methyl group restricts the conformational freedom of the peptide backbone, reducing the entropic penalty upon binding to a biological target. This can lead to higher binding affinity and selectivity. By locking the peptide into a more bioactive conformation, the overall potency of the drug can be significantly increased.

PET Imaging in Oncology

The core structure of this compound has been leveraged in the development of Positron Emission Tomography (PET) imaging agents for cancer. A radiolabeled derivative, (S)-2-amino-3-[3-(2-¹⁸F-fluoroethoxy)-4-iodophenyl]-2-methylpropanoic acid (¹⁸F-FIMP), has shown promise for imaging the L-type amino acid transporter (LAT1), which is often overexpressed in tumor cells.[4] This demonstrates that the α-methylated fluorophenylalanine scaffold is recognized and transported by key amino acid transporters, providing a mechanism for targeted delivery to cancer cells.

Caption: Key applications and their structural basis.

Conclusion

This compound is more than just a modified amino acid; it is a powerful tool in the arsenal of medicinal chemists. By combining the benefits of α-methylation for conformational rigidity and enzymatic stability with the strategic placement of fluorine to modulate electronic and metabolic properties, this building block enables the design of more potent, selective, and durable therapeutics. Its demonstrated utility in enhancing peptide drug performance and its application as a scaffold for targeted cancer imaging underscore its significance. As the demand for advanced and highly specific therapeutics continues to grow, the role of meticulously engineered amino acids like α-methyl-L-4-fluorophenylalanine will undoubtedly expand, paving the way for new and improved treatments for a wide range of diseases.

References

- 1. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. In vitro evaluation of (S)-2-amino-3-[3-(2-18F-fluoroethoxy)-4-iodophenyl]-2-methylpropanoic acid (18F-FIMP) as a positron emission tomography probe for imaging amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of Sterically Hindered Fluorinated Amino Acids: A Technical Guide to the Genesis and Synthesis of (S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic Acid

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the discovery and history of (S)-2-amino-3-(4-fluorophenyl)-2-methylpropanoic acid, a non-proteinogenic amino acid of significant interest in medicinal chemistry. By examining the foundational principles that led to its conception and the synthetic pathways developed for its creation, this document offers a detailed technical narrative for professionals engaged in the design and development of novel therapeutics.

Conceptual Genesis: The Rationale Behind α-Methylation and Fluorination in Amino Acid Scaffolds

The development of this compound was not a singular event but rather the logical culmination of decades of research into the strategic modification of amino acid structures to enhance their therapeutic potential. The core impetus for its synthesis lies in two key structural modifications: α-methylation and aromatic fluorination.

1.1. The Significance of α-Methylation

The introduction of a methyl group at the α-carbon of an amino acid imposes significant steric constraints, which profoundly influences the conformational properties of peptides into which it is incorporated. This seemingly minor alteration has several critical consequences for drug design:

-

Enhanced Proteolytic Stability: The α-methyl group sterically hinders the approach of proteases, significantly reducing the rate of enzymatic degradation of the peptide backbone. This leads to a longer in vivo half-life, a crucial attribute for peptide-based therapeutics.[1][2]

-

Conformational Rigidity: The presence of the gem-dimethyl group restricts the rotational freedom around the peptide bond, favoring the adoption of specific secondary structures such as helical conformations.[1] This pre-organization can enhance binding affinity and selectivity for a target receptor.

-

Increased Lipophilicity: The addition of a methyl group can increase the overall lipophilicity of a peptide, potentially improving its membrane permeability and oral bioavailability.[3]

The pursuit of these benefits has driven the development of numerous asymmetric synthetic methods for producing enantiomerically pure α-methyl-α-amino acids.[4][5]

1.2. The Role of Fluorine in Medicinal Chemistry

The substitution of hydrogen with fluorine in a drug molecule is a widely employed strategy in medicinal chemistry to fine-tune its physicochemical and biological properties. In the context of a phenylalanine analog, the introduction of a fluorine atom at the para-position of the phenyl ring offers several advantages:

-

Modulation of Electronic Properties: Fluorine is the most electronegative element, and its presence can alter the pKa of nearby functional groups and influence ligand-receptor interactions through modified electrostatic and hydrogen bonding potential.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block sites of metabolism and increase the metabolic stability of the compound.

-

Enhanced Binding Affinity: In some cases, fluorine can participate in favorable orthogonal multipolar interactions with protein backbones, leading to increased binding affinity.

-

Improved Pharmacokinetic Profile: The strategic placement of fluorine can enhance membrane permeability and bioavailability.[6]

The convergence of these two powerful strategies—α-methylation and fluorination—provided a compelling rationale for the design and synthesis of this compound as a valuable building block for creating more robust and effective peptide-based drugs.[7][8]

Asymmetric Synthesis: Crafting Enantiopure this compound

The primary challenge in the synthesis of this compound lies in the stereoselective construction of the chiral quaternary α-carbon. Various methodologies have been developed for the asymmetric synthesis of α-methyl-α-amino acids, which can be adapted for the preparation of the title compound.

2.1. Chiral Auxiliary-Mediated Alkylation

A common and effective strategy involves the use of a chiral auxiliary to direct the diastereoselective alkylation of a glycine or alanine enolate equivalent. A general workflow for this approach is as follows:

Experimental Protocol: Chiral Auxiliary-Mediated Synthesis

-

Coupling to Chiral Auxiliary: (S)-Alanine is coupled to a suitable chiral auxiliary, for example, a pseudoephedrine or a camphor-derived sultam, to form a chiral substrate.

-

Enolate Formation: The chiral substrate is treated with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperature (e.g., -78 °C) to generate a stereochemically defined enolate.

-

Diastereoselective Alkylation: The enolate is then reacted with a 4-fluorobenzyl halide (e.g., 4-fluorobenzyl bromide) to introduce the fluorophenylmethyl side chain. The steric bulk of the chiral auxiliary directs the approach of the electrophile to one face of the enolate, resulting in a high degree of diastereoselectivity.

-

Cleavage of the Chiral Auxiliary: The chiral auxiliary is subsequently cleaved under acidic or basic conditions to yield the desired this compound.

-

Purification: The final product is purified by techniques such as recrystallization or chromatography to obtain the enantiomerically pure amino acid.

The choice of chiral auxiliary and reaction conditions is critical for achieving high diastereoselectivity and overall yield.

2.2. Catalytic Asymmetric Synthesis

More modern approaches utilize catalytic asymmetric methods, which offer greater atom economy. These methods include:

-

Asymmetric Phase-Transfer Catalysis: Chiral phase-transfer catalysts can be used to mediate the enantioselective alkylation of an N-protected alanine ester.[4]

-

Transition Metal-Catalyzed Asymmetric Hydrogenation: Asymmetric hydrogenation of a dehydroamino acid precursor using a chiral rhodium or iridium catalyst can provide access to the desired enantiomer.

The following diagram illustrates a generalized workflow for the synthesis of α-methyl amino acids.

Caption: Generalized workflow for chiral auxiliary-mediated synthesis.

Physicochemical and Pharmacological Profile

While a specific, dedicated discovery paper for this compound is not readily identifiable in the literature, its properties can be inferred from related compounds and its intended applications. The non-fluorinated analog, S(-)-2-amino-2-methyl-3-phenylpropanoic acid, has been investigated for its anti-inflammatory, antinociceptive, and antiplatelet activities.[9][10] It is plausible that the 4-fluoro-substituted version was synthesized to modulate these pharmacological properties, potentially enhancing efficacy or improving the pharmacokinetic profile.

Table 1: Predicted Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₂FNO₂ |

| Molecular Weight | 197.21 g/mol |

| XLogP3 | 1.5 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

Data obtained from PubChem CID 14606002.[11]

Applications in Research and Drug Development

The primary application of this compound is as a specialized building block in peptide synthesis.[7] Its incorporation into peptide sequences is intended to confer the beneficial properties of α-methylation and fluorination, as discussed previously.

4.1. Peptide Mimetics and Therapeutic Peptides

This amino acid is particularly valuable in the design of peptide mimetics and therapeutic peptides where enhanced stability and specific conformational preferences are desired.[1][2] By replacing a natural amino acid with this analog, researchers can create peptides with improved resistance to enzymatic degradation and potentially higher binding affinities for their biological targets.

4.2. Probing Ligand-Receptor Interactions

The unique steric and electronic properties of this compound make it a useful tool for probing the structure-activity relationships of peptide-receptor interactions. By systematically incorporating it into a peptide sequence, researchers can gain insights into the conformational requirements for biological activity.

The following diagram illustrates the impact of α-methylation on peptide structure.

Caption: Conformational effects of α-methylation on peptides.

Conclusion and Future Outlook

The discovery and development of this compound represent a sophisticated approach to the design of advanced biomolecules. While its history is intertwined with the broader evolution of α-methylated and fluorinated amino acids, its utility as a specialized building block in medicinal chemistry is clear. The continued exploration of such non-proteinogenic amino acids will undoubtedly lead to the development of novel peptide-based therapeutics with superior pharmacological properties. The principles of steric hindrance and electronic modulation that underpin the design of this compound will continue to be central to the field of rational drug design.

References

- 1. benchchem.com [benchchem.com]

- 2. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Asymmetric syntheses of α-methyl γ-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. researchgate.net [researchgate.net]

- 10. scilit.com [scilit.com]

- 11. 4-Fluoro-alpha-methyl-D-phenylalanine | C10H12FNO2 | CID 14606002 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Fluoro-L-phenylalanine (CAS 19883-77-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorination in Amino Acid Chemistry

The deliberate incorporation of fluorine into bioactive molecules represents a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its small van der Waals radius, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the metabolic stability, lipophilicity, and binding affinity of a parent compound.[1][2] In the realm of amino acids, these modifications offer a powerful tool for enhancing the therapeutic potential of peptides and peptidomimetics. This guide provides a comprehensive technical overview of 3-Fluoro-L-phenylalanine (CAS 19883-77-3), a fluorinated analog of L-phenylalanine that has garnered significant attention as a valuable building block in drug discovery and protein engineering.[1] We will delve into its core physicochemical properties, spectral characteristics, synthesis, and applications, providing field-proven insights and detailed protocols for its effective utilization.

Core Physicochemical Properties

3-Fluoro-L-phenylalanine is a non-proteinogenic α-amino acid distinguished by the substitution of a hydrogen atom with a fluorine atom at the meta-position of the phenyl ring.[3][4] This seemingly subtle modification imparts significant changes to the molecule's electronic and steric properties, making it a valuable tool for probing and modulating biological systems.

| Property | Value | Source(s) |

| CAS Number | 19883-77-3 | [1][3] |

| Molecular Formula | C₉H₁₀FNO₂ | [1][3] |

| Molecular Weight | 183.18 g/mol | [4][5] |

| IUPAC Name | (2S)-2-amino-3-(3-fluorophenyl)propanoic acid | [4][5] |

| Synonyms | m-Fluoro-L-phenylalanine, H-Phe(3-F)-OH | [1][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 198.0-200.5 °C (decomposes) | [1] |

| Solubility | Soluble in water and alcohol at room temperature. | [6] |

| pKa₁ (α-COOH) | 2.10 | [3] |

| pKa₂ (α-NH₃⁺) | 8.98 | [3] |

Spectroscopic Profile

A thorough understanding of the spectroscopic characteristics of 3-Fluoro-L-phenylalanine is essential for its identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and purity of 3-Fluoro-L-phenylalanine. The presence of the ¹⁹F nucleus provides an additional handle for structural elucidation.

¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the aromatic protons, the α-proton, and the β-protons of the side chain. The coupling of the aromatic protons with the fluorine atom provides key diagnostic information.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the nine carbon atoms, with the carbons of the phenyl ring exhibiting coupling to the fluorine atom.

| L-Phenylalanine | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| α-CH | 3.98 | 58.74 |

| β-CH₂ | 3.1-3.3 | 39.10 |

| Aromatic CH | 7.3-7.4 | 130.4-132.1 |

| C=O | - | 176.77 |

| Reference data for L-phenylalanine in D₂O.[7] |

Infrared (IR) Spectroscopy

The IR spectrum of 3-Fluoro-L-phenylalanine displays characteristic absorption bands corresponding to its functional groups.

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| N-H stretch (amino group) | 3000-3300 |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=O stretch (carboxyl group) | 1700-1750 |

| C=C stretch (aromatic ring) | 1450-1600 |

| C-F stretch | 1000-1400 |

| General expected ranges based on the structure.[8][9] |

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and determining the fragmentation pattern of 3-Fluoro-L-phenylalanine. Under electron ionization (EI), common fragmentation pathways for amino acids include the loss of water, carbon monoxide, and ammonia from the protonated molecular ion.[10] The presence of the fluorophenyl group will influence the fragmentation, leading to characteristic ions.

Synthesis and Purification

The synthesis of 3-Fluoro-L-phenylalanine can be achieved through various methods, including enzymatic and chemical approaches.

Enzymatic Synthesis

One elegant and stereoselective method involves the use of phenylalanine ammonia lyases (PALs). This approach offers a green and efficient route to a variety of L-phenylalanine analogs.

Protocol 1: Enzymatic Synthesis of 3-Fluoro-L-phenylalanine

Causality: This protocol leverages the high stereoselectivity of PALs to catalyze the addition of ammonia to the corresponding cinnamic acid precursor, directly yielding the desired L-enantiomer.

Methodology:

-

Enzyme Preparation: Express and purify a suitable phenylalanine ammonia lyase (e.g., from Anabaena variabilis (AvPAL) or Planctomyces brasiliensis (PbPAL)) according to established protocols.[11]

-

Reaction Setup: In a temperature-controlled vessel, prepare a reaction mixture containing:

-

3-Fluorocinnamic acid (substrate)

-

A high concentration of an ammonia source (e.g., ammonium carbonate or ammonium hydroxide)

-

A suitable buffer (e.g., Tris-HCl, pH 8.5-9.0)

-

The purified PAL enzyme

-

-

Incubation: Incubate the reaction mixture at the optimal temperature for the chosen enzyme (typically 30-40 °C) with gentle agitation.

-

Monitoring: Monitor the progress of the reaction by HPLC, observing the depletion of the 3-fluorocinnamic acid peak and the appearance of the 3-Fluoro-L-phenylalanine product peak.

-

Workup and Purification:

-

Terminate the reaction by denaturing the enzyme (e.g., by acidification or heat).

-

Remove the denatured enzyme by centrifugation.

-

Purify the 3-Fluoro-L-phenylalanine from the reaction mixture using ion-exchange chromatography or reversed-phase HPLC.

-

-

Characterization: Confirm the identity and purity of the final product using NMR, MS, and chiral HPLC.

Caption: Enzymatic synthesis of 3-Fluoro-L-phenylalanine.

Analytical Methods for Quality Control

Ensuring the chemical and enantiomeric purity of 3-Fluoro-L-phenylalanine is paramount for its application in drug development and peptide synthesis.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is a standard method for assessing the chemical purity of 3-Fluoro-L-phenylalanine.

Protocol 2: HPLC Analysis of 3-Fluoro-L-phenylalanine

Causality: This method separates the analyte from potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Methodology:

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (e.g., 0.1% trifluoroacetic acid in water) and solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm or 254 nm.

-

Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent.

-

Analysis: Inject the sample and analyze the resulting chromatogram for the presence of impurity peaks. The purity is calculated based on the relative peak areas.

Chiral HPLC

To determine the enantiomeric purity, a chiral stationary phase is required.

Protocol 3: Chiral HPLC Analysis

Causality: This technique separates the L- and D-enantiomers based on their differential interactions with a chiral stationary phase.

Methodology:

-

System: HPLC with UV or other suitable detector.

-

Column: A chiral stationary phase, such as one based on cyclodextrin, teicoplanin, or a Pirkle-type phase.

-

Mobile Phase: The mobile phase composition (normal or reversed-phase) will depend on the specific chiral column used. Common mobile phases include mixtures of hexane/isopropanol or acetonitrile/water.

-

Analysis: Inject the sample and determine the ratio of the L- and D-enantiomer peaks to calculate the enantiomeric excess (% ee).

Applications in Drug Development and Research

The unique properties of 3-Fluoro-L-phenylalanine make it a valuable tool in several areas of research and development.

Peptide and Protein Engineering

Incorporation of 3-Fluoro-L-phenylalanine into peptides can enhance their metabolic stability by blocking sites of enzymatic degradation.[1] The altered electronic properties of the fluorinated phenyl ring can also modulate the binding affinity of the peptide to its target receptor.

Solid-Phase Peptide Synthesis (SPPS)

3-Fluoro-L-phenylalanine, typically as its N-Fmoc protected derivative (Fmoc-L-Phe(3-F)-OH), can be readily incorporated into peptide sequences using standard solid-phase peptide synthesis protocols.

Protocol 4: Incorporation of Fmoc-3-Fluoro-L-phenylalanine-OH in SPPS

Causality: This protocol follows the standard Fmoc-SPPS cycle, where the base-labile Fmoc group is removed to allow for the coupling of the next amino acid.

Methodology:

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal acids) and perform the initial deprotection of the Fmoc group if necessary.

-

Amino Acid Activation: In a separate vessel, activate Fmoc-3-Fluoro-L-phenylalanine-OH (typically 3-5 equivalents relative to the resin loading) with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in a suitable solvent (e.g., DMF).

-

Coupling: Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for a sufficient time (typically 1-2 hours).

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents.

-

Capping (Optional): To block any unreacted amino groups, a capping step with acetic anhydride can be performed.

-

Fmoc Deprotection: Remove the Fmoc group from the newly added 3-Fluoro-L-phenylalanine residue with a solution of piperidine in DMF (typically 20%).

-

Washing: Wash the resin with DMF to remove piperidine.

-

Cycle Repetition: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA-based).

-

Purification: Purify the crude peptide by reversed-phase HPLC.

Caption: General workflow for incorporating 3-Fluoro-L-phenylalanine in SPPS.

¹⁹F NMR Spectroscopy in Structural Biology

The ¹⁹F nucleus is an excellent NMR probe due to its 100% natural abundance and high gyromagnetic ratio. Incorporating 3-Fluoro-L-phenylalanine into a protein allows for the use of ¹⁹F NMR to study protein structure, dynamics, and ligand binding without the background signal present in ¹H NMR of large biomolecules.[12]

Metabolic Fate

The metabolic fate of fluorinated amino acids is a critical consideration in drug development. While specific pathways for 3-Fluoro-L-phenylalanine are not extensively detailed in readily available literature, studies on other fluorinated aromatic compounds suggest that biodegradation can occur, often initiated by monooxygenases that can lead to defluorination.[13] The stability of the C-F bond, however, generally leads to increased metabolic stability compared to the non-fluorinated parent compound.[14]

Safety and Handling

3-Fluoro-L-phenylalanine should be handled in accordance with standard laboratory safety procedures for chemical reagents. It is recommended to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

References

- 1. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 2. mdpi.com [mdpi.com]

- 3. 3-FLUORO-L-PHENYLALANINE | 19883-77-3 [chemicalbook.com]

- 4. (2S)-2-amino-3-(3-fluorophenyl)propanoic acid | C9H10FNO2 | CID 716315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Fluorophenylalanine | C9H10FNO2 | CID 9976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. bmse000045 L-Phenylalanine at BMRB [bmrb.io]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. L-Phenylalanine(63-91-2) 13C NMR spectrum [chemicalbook.com]

- 12. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide: The Role of Fluorine in Enhancing Peptide and Protein Stability

Abstract

The strategic incorporation of fluorine into peptides and proteins has emerged as a powerful tool in drug discovery and protein engineering. This guide provides a comprehensive technical overview of the multifaceted roles that fluorine plays in modulating the stability of these biomacromolecules. We will delve into the fundamental physicochemical properties of fluorine that drive these effects, explore its influence on conformational stability and proteolytic resistance, and detail the practical applications and experimental methodologies essential for researchers in this field. This document is intended to serve as a valuable resource for scientists and drug development professionals seeking to leverage the unique properties of fluorine to design more robust and effective therapeutic peptides and proteins.

The Fluorine Advantage: Fundamental Physicochemical Principles

The unique properties of fluorine, the most electronegative element, are central to its profound impact on peptide and protein stability.[1][2][3] Its small van der Waals radius (1.47 Å), comparable to that of hydrogen (1.20 Å), allows for its substitution with minimal steric perturbation.[1] However, the strong electron-withdrawing nature of fluorine creates a powerful inductive effect, leading to a highly polarized C-F bond.[4] This combination of size and electronegativity gives rise to several key characteristics that influence biomolecular stability:

-

Enhanced Hydrophobicity: Fluorinated amino acid side chains are significantly more hydrophobic than their hydrocarbon counterparts.[5][6] This increased hydrophobicity is a primary driver of the "fluoro-stabilization effect," which promotes the burial of these residues within the protein core, thereby enhancing overall thermodynamic stability.[1][5][7]

-

Conformational Predisposition: The electronic and steric properties of fluorinated side chains can influence local conformational preferences.[8][9] For instance, while highly fluorinated amino acids may decrease α-helix propensity, they have been shown to stabilize β-sheet structures.[7] This allows for the fine-tuning of secondary structure elements within a peptide or protein.

-

Modulation of pKa: The strong electron-withdrawing effect of fluorine can lower the pKa of nearby acidic or basic groups, influencing electrostatic interactions and pH-dependent stability.

-

Resistance to Oxidation: The high strength of the C-F bond makes fluorinated compounds more resistant to metabolic oxidation, a crucial factor in drug development.[8]

Impact on Peptide and Protein Structure and Stability

The introduction of fluorine can have a dramatic and often predictable impact on the structural integrity and stability of peptides and proteins.

Conformational Stability

Fluorination is a widely recognized strategy for enhancing the thermal and chemical stability of proteins.[5][10] The increased hydrophobicity of fluorinated residues drives more efficient packing within the protein's hydrophobic core, leading to a more stable folded state.[5][10][11] This "fluorous effect" is a powerful tool for protein design, enabling the creation of proteins with enhanced resistance to denaturation by heat, chemical agents, and organic solvents.[5]

However, the effect of fluorination on secondary structure is context-dependent.[1] Studies have shown that while incorporating hexafluoroleucine (Hfl) can decrease the intrinsic α-helical propensity of a peptide, it can still lead to an overall increase in the thermostability of helical proteins.[1] This suggests that the stabilizing hydrophobic interactions can overcome the local conformational penalty. Conversely, fluorinated amino acids have been shown to have a higher propensity for β-sheet formation, making them valuable for stabilizing β-sheet-rich proteins like antibodies.[7][12]

Logical Diagram: Impact of Fluorination on Peptide Stability

References

- 1. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorinated Protein and Peptide Materials for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 4. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]

- 8. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. pnas.org [pnas.org]

- 11. Marsh Lab - Fluorinated Peptides [sites.google.com]

- 12. Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Non-Canonical Amino Acids

Abstract

Non-canonical amino acids (ncAAs) represent a significant expansion of the chemical diversity available for protein engineering and drug discovery. Moving beyond the 20 proteinogenic amino acids, ncAAs offer novel side-chain functionalities, altered backbone stereochemistry, and unique physicochemical properties.[1][2][] This guide provides a comprehensive technical overview of the primary methodologies for synthesizing ncAAs, tailored for researchers, scientists, and drug development professionals. We delve into the foundational principles and practical execution of chemical synthesis, enzymatic and chemoenzymatic approaches, and in vivo incorporation through genetic code expansion. The discussion emphasizes the causality behind experimental choices, presenting each protocol as a self-validating system. Detailed step-by-step methodologies, comparative data tables, and illustrative diagrams of key workflows are provided to equip the reader with the knowledge to select and implement the most suitable synthetic strategy for their specific research and development goals.

Introduction: The Expanding Role of Non-Canonical Amino Acids in Science

Beyond the Canonical 20: A Universe of Chemical Diversity

The central dogma of molecular biology describes a system that primarily utilizes 20 canonical amino acids to construct the vast array of proteins that drive life's processes.[4] However, nature's repertoire is far broader, with over 500 amino acids identified.[4] Non-canonical amino acids (ncAAs), also referred to as unnatural amino acids (UAAs), are those not naturally encoded in the genetic code of most organisms.[] They can possess unique side chains, D-stereochemistry, or modified backbones, offering a rich palette of chemical functionalities.[5][6] The ability to synthesize these molecules and incorporate them into peptides and proteins has become a transformative tool in chemical biology, materials science, and medicine.[][7]

Applications in Drug Discovery and Development

The incorporation of ncAAs into peptide-based therapeutics is a powerful strategy to overcome the limitations of natural peptides, such as poor metabolic stability and low bioavailability.[7][8][9] By introducing ncAAs, researchers can enhance resistance to enzymatic degradation, modulate receptor binding affinity and selectivity, and fine-tune pharmacokinetic profiles.[8][10] For instance, replacing an L-amino acid with its D-enantiomer can confer resistance to proteases.[8] Furthermore, ncAAs serve as versatile building blocks for peptidomimetics and other small molecule drugs, contributing to novel therapeutic scaffolds.[9]

Tools for Probing and Engineering Biological Systems

Beyond therapeutics, ncAAs are invaluable tools for studying protein structure and function.[1][10] The introduction of ncAAs with specific properties—such as fluorescent labels, photo-crosslinkers, or bioorthogonal handles—at precise locations within a protein allows for the investigation of protein-protein interactions, cellular localization, and enzymatic mechanisms in living cells.[10][11] This is often achieved through the powerful technique of genetic code expansion, which enables the site-specific incorporation of ncAAs into proteins in vivo.[2][11]

Chemical Synthesis Strategies: Building Blocks from the Ground Up

Chemical synthesis remains a cornerstone for producing a wide variety of ncAAs, offering great flexibility in designing novel structures.[1][] However, these methods can be challenged by harsh reaction conditions and the need for protecting group strategies.[][5][12]

Classical Methods: Foundations of ncAA Synthesis

First described by Adolph Strecker in 1850, this method is a two-step process for synthesizing α-amino acids from an aldehyde or ketone.[13][14] The reaction begins with the formation of an α-aminonitrile from an aldehyde, ammonia, and cyanide, followed by hydrolysis of the nitrile to yield the amino acid.[13][14][15][16]

-

Mechanism: The process involves the initial formation of an imine from the aldehyde and ammonia. Cyanide then acts as a nucleophile, attacking the imine carbon to form an α-aminonitrile.[15][16] Subsequent acid-catalyzed hydrolysis converts the nitrile group into a carboxylic acid, yielding the final α-amino acid.[13][15]

-

Causality in Protocol: The use of ammonium chloride (NH₄Cl) and potassium cyanide (KCN) is a common and safer alternative to using ammonia and hydrogen cyanide gas.[13] The mildly acidic ammonium ion protonates the aldehyde, activating it for nucleophilic attack by ammonia.[13][15]

-

Imine Formation & Cyanation: a. In a well-ventilated fume hood, dissolve the starting aldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol. b. Add ammonium chloride (NH₄Cl, 1.2 eq) and potassium cyanide (KCN, 1.2 eq) to the solution. c. Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis of the α-Aminonitrile: a. Upon completion of the first step, concentrate the reaction mixture under reduced pressure to remove the solvent. b. Add a strong acid, such as 6M hydrochloric acid (HCl), to the residue. c. Heat the mixture to reflux for 4-8 hours to hydrolyze the nitrile. d. Cool the reaction mixture to room temperature and neutralize with a base (e.g., ammonium hydroxide) to precipitate the amino acid. e. The crude amino acid can be purified by recrystallization.

Asymmetric Synthesis: The Pursuit of Chirality

Since most biological applications require enantiomerically pure amino acids, asymmetric synthesis is crucial.[5][17]

This approach utilizes naturally occurring chiral molecules, such as canonical amino acids or carbohydrates, as starting materials.[1] For example, substituted proline derivatives can be generated from proline through targeted C-H oxidation.[1]

This is a highly efficient method for producing optically enriched α-amino acids.[1] It often involves the use of chiral catalysts, such as transition metal complexes with chiral ligands, to control the stereochemistry of the reaction. For example, the asymmetric hydrogenation of N-acetylamino phenyl acrylic acids using a ruthenium catalyst can produce chiral acids with high enantiomeric excess.[1]

This protocol is a conceptual representation of asymmetric alkylation using a chiral auxiliary, such as a fluorine-modified Ni(II) Schiff base complex.[1]

-

Complex Formation: a. Prepare the chiral Ni(II) Schiff base complex by reacting a chiral ligand with a nickel(II) salt. b. Add the amino acid substrate (e.g., glycine) to form the nucleophilic glycine-Ni(II) complex.

-

Asymmetric Alkylation: a. Cool the reaction mixture to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon). b. Add a suitable base (e.g., lithium diisopropylamide, LDA) to deprotonate the α-carbon of the glycine. c. Slowly add the electrophile (e.g., an alkyl halide) to the reaction mixture. The chiral ligand directs the alkylation to one face of the enolate, resulting in a diastereoselective addition. d. Allow the reaction to proceed for several hours at low temperature.

-

Hydrolysis and Purification: a. Quench the reaction with a proton source (e.g., saturated ammonium chloride solution). b. Decompose the complex, typically with acid, to release the alkylated amino acid. c. Purify the resulting ncAA using column chromatography or recrystallization to separate the desired enantiomer.

Solid-Phase Synthesis of Peptides with ncAAs

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides.[8] The incorporation of ncAAs into peptides via SPPS follows the same fundamental cycle as for natural amino acids: anchoring the C-terminal amino acid to a solid support, Nα-amino group deprotection, and coupling of the next amino acid.[8][18]

-

Key Considerations for ncAAs in SPPS:

-

Steric Hindrance: Bulky ncAA side chains can slow down coupling reactions. This can be overcome by using more potent coupling reagents (e.g., HATU, HCTU) and extending reaction times.[8][18]

-

Side-Chain Reactivity: The unique functional groups on ncAA side chains may require specific protecting groups to prevent unwanted side reactions during synthesis.[18]

-

This protocol outlines a single coupling cycle.[8]

-

Resin Swelling: a. Place the appropriate Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin) in a reaction vessel. b. Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes, then drain the solvent.[8]

-

Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin and agitate for 5-10 minutes.[8] b. Drain the solution and repeat the piperidine treatment for another 10-15 minutes. c. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected ncAA (3-5 eq) and a coupling agent (e.g., HBTU, 3-5 eq) in DMF. b. Add a base, such as N,N-diisopropylethylamine (DIEA, 6-10 eq), to the activation mixture.[18] c. Add the activated ncAA solution to the deprotected peptide-resin. d. Allow the coupling reaction to proceed for 1-2 hours at room temperature. For sterically hindered ncAAs, longer coupling times or a second coupling step may be necessary.[18] e. Wash the resin with DMF and dichloromethane (DCM).

-

Final Cleavage and Deprotection: a. After the final coupling and deprotection steps, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to release the peptide and remove side-chain protecting groups.

Enzymatic and Chemoenzymatic Synthesis: Nature's Catalysts for Novel Chemistry

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing ncAAs. Enzymes operate under mild conditions, are highly stereoselective, and often do not require protecting groups, which simplifies the synthetic process.[5][6][19]

The Power of Biocatalysis: Specificity and Sustainability

Enzymes can be engineered through directed evolution to enhance their activity, stability, and substrate scope, enabling the synthesis of a vast array of ncAAs.[5][6][17][20][21] This approach is often more environmentally friendly than chemical methods that may use toxic reagents and generate significant waste.[2][12]

Key Enzyme Classes in ncAA Synthesis

Transaminases catalyze the transfer of an amino group from a donor molecule (like a canonical amino acid) to a keto acid acceptor, producing a new amino acid. This is a highly effective method for generating chiral amino acids from prochiral keto acids.[19]

Amino acid dehydrogenases (AADHs) catalyze the reductive amination of α-keto acids to their corresponding α-amino acids, using a cofactor like NADH or NADPH.[17][19] This process often requires a coupled enzyme system to regenerate the cofactor.[17][19]

One-Pot Chemoenzymatic Syntheses

Combining chemical and enzymatic reactions in a single pot leverages the strengths of both approaches.[22] For example, a chemical reaction can generate an intermediate that is then stereoselectively converted into the final ncAA product by an enzyme.[22]

-

Reaction Setup: a. In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), dissolve the α-keto acid substrate (1.0 eq). b. Add a suitable amino donor, such as L-alanine or isopropylamine (typically in excess, e.g., 1.5-3.0 eq). c. Add the pyridoxal-5'-phosphate (PLP) cofactor (catalytic amount). d. Initiate the reaction by adding the purified transaminase enzyme.

-

Reaction and Monitoring: a. Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation. b. Monitor the conversion of the keto acid to the amino acid using High-Performance Liquid Chromatography (HPLC) with a chiral column to also determine the enantiomeric excess (e.e.).

-

Work-up and Purification: a. Once the reaction is complete, terminate it by adding acid to precipitate the enzyme. b. Centrifuge the mixture to remove the precipitated protein. c. The supernatant containing the ncAA can be purified using ion-exchange chromatography.

In Vivo Incorporation: Expanding the Genetic Code

Genetic code expansion allows for the site-specific incorporation of ncAAs into proteins within living cells.[2][11][23] This powerful technique relies on repurposing codons (often stop codons) and engineering cellular machinery to recognize and incorporate the desired ncAA.[24]

The Concept of Genetic Code Expansion

The core of this technology is the creation of an "orthogonal translation system" (OTS).[24] An OTS consists of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that are engineered to be mutually exclusive with the host cell's own synthetases and tRNAs.[24][25]

Orthogonal Translation Systems (OTS)

The orthogonal aaRS is evolved to specifically recognize and charge the desired ncAA onto the orthogonal tRNA.[25] The orthogonal tRNA has its anticodon modified to recognize a repurposed codon, typically the amber stop codon (UAG).[24]

Methods for In Vivo Incorporation

This is the most common method, where an amber stop codon (UAG) within the gene of interest is suppressed by the orthogonal tRNA carrying the ncAA.[11][26] When the ribosome encounters the UAG codon, instead of terminating translation, it incorporates the ncAA.[24]

To incorporate multiple different ncAAs, alternative strategies like using four-base "quadruplet" codons are being developed.[4] This expands the number of available codons beyond the standard 64.[4]

Metabolic Engineering for ncAA Production

For large-scale production, it is often desirable for the host organism to synthesize the ncAA itself.[12] This involves engineering the host's metabolic pathways to produce the ncAA from simple carbon sources like glucose.[12]

-

Plasmid Preparation: a. Clone the gene of interest into an expression vector, introducing an in-frame amber stop codon (TAG) at the desired incorporation site via site-directed mutagenesis. b. Use a second plasmid to express the engineered orthogonal aaRS and its cognate suppressor tRNA.

-

Transformation and Expression: a. Co-transform both plasmids into a suitable E. coli expression strain. b. Grow the cells in a minimal medium supplemented with the ncAA. c. Induce the expression of the target protein and the orthogonal pair components.

-

Protein Purification and Verification: a. Harvest the cells and lyse them to release the proteins. b. Purify the target protein using standard chromatography techniques (e.g., affinity chromatography). c. Verify the successful incorporation of the ncAA using mass spectrometry or Western blotting with an antibody specific to a tag on the protein.

Purification and Characterization: Ensuring Quality and Identity

Regardless of the synthetic method, rigorous purification and characterization are essential to ensure the identity and purity of the final ncAA product.

| Technique | Purpose | Key Considerations |

| Recrystallization | Purification of solid compounds | Relies on differences in solubility between the ncAA and impurities. |

| Ion-Exchange Chromatography | Purification based on net charge | Highly effective for separating amino acids from other charged or neutral molecules. |

| Reverse-Phase HPLC | High-resolution separation and purity analysis | Separates based on hydrophobicity. Chiral columns can be used to determine enantiomeric purity. |

| NMR Spectroscopy | Structural elucidation | Provides detailed information about the chemical structure and stereochemistry of the ncAA. |

| Mass Spectrometry | Molecular weight determination | Confirms the identity of the synthesized ncAA by providing an accurate mass. |

Visualization of Key Workflows

Diagram: Strecker Amino Acid Synthesis

Caption: The reaction pathway of the Strecker synthesis.

Diagram: In Vivo ncAA Incorporation Workflow

Caption: Workflow for genetic code expansion in E. coli.

Conclusion and Future Perspectives

The synthesis of non-canonical amino acids is a dynamic and rapidly evolving field. While classical chemical methods provide unparalleled flexibility, the rise of biocatalysis and chemoenzymatic strategies offers more sustainable and highly selective alternatives. Concurrently, the sophistication of genetic code expansion techniques is transforming our ability to create tailor-made proteins with novel functions directly within living organisms.[2][12] The continued integration of these diverse synthetic approaches will undoubtedly accelerate innovation in drug discovery, materials science, and fundamental biological research, further unlocking the vast potential held within the expanded alphabet of life.

References

- 1. qyaobio.com [qyaobio.com]

- 2. Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Incorporation of Non-Canonical Amino Acids in Vivo Via the Quadruplet Codon System – SQ Online [sqonline.ucsd.edu]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Engineering enzymes for noncanonical amino acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Application of Non-Canonical Amino Acids in Drug Discovery [thedailyscientist.org]

- 11. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins | MDPI [mdpi.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. medschoolcoach.com [medschoolcoach.com]

- 17. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 20. Engineering enzymes for noncanonical amino acid synthesis. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 21. Engineering enzymes for noncanonical amino acid synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 22. academic.oup.com [academic.oup.com]

- 23. “Not‐so‐popular” orthogonal pairs in genetic code expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The Role of Orthogonality in Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. In vivo incorporation of non-canonical amino acids by using the chemical aminoacylation strategy: a broadly applicable mechanistic tool - PubMed [pubmed.ncbi.nlm.nih.gov]

in vitro evaluation of (S)-2-amino-3-[3-(2-18F-fluoroethoxy)-4-iodophenyl]-2-methylpropanoic acid

An In-Depth Technical Guide to the In Vitro Evaluation of (S)-2-amino-3-[3-(2-18F-fluoroethoxy)-4-iodophenyl]-2-methylpropanoic acid (18F-FIMP)

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the , hereafter referred to as 18F-FIMP. This novel radiotracer has emerged as a promising candidate for Positron Emission Tomography (PET) imaging, particularly for visualizing tumors that overexpress specific amino acid transporters.[1][2][3][4] This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental design, ensuring a robust and reproducible evaluation of 18F-FIMP's potential in a preclinical setting.

Introduction to 18F-FIMP: A Selective Amino Acid Transporter Ligand

Cancer cells exhibit a reprogrammed metabolism to sustain their rapid growth and proliferation. A key feature of this altered state is an increased demand for amino acids, which are essential for protein synthesis, energy production, and maintaining redox balance. This demand is met by the upregulation of specific amino acid transporters on the cell surface.[3] Among these, the L-type amino acid transporter 1 (LAT1) is a particularly attractive target for cancer imaging and therapy due to its high expression in a wide range of tumors and limited expression in normal tissues.[3][5][6]

18F-FIMP is a novel synthetic amino acid analogue designed to specifically target these transporters for PET imaging.[1][2][3][4][7] Previous studies have indicated that 18F-FIMP exhibits a high affinity for LAT1, which is crucial for its tumor-specific accumulation.[2][3][4][7] The in vitro evaluation of 18F-FIMP is a critical step in its development, providing fundamental insights into its transport mechanism, specificity, and potential for clinical translation. This guide will detail the essential in vitro assays required to characterize 18F-FIMP's interaction with cancer cells.

Radiosynthesis and Quality Control of 18F-FIMP

A detailed protocol for the radiosynthesis of 18F-FIMP is beyond the scope of this guide, but it is crucial to start with a radiotracer of high radiochemical purity and specific activity. Automated synthesis modules are often employed for the efficient and reproducible production of 18F-labeled amino acids.[6][8][9]

Key Quality Control Parameters:

-

Radiochemical Purity: Should be >99% as determined by radio-HPLC. This ensures that the observed biological activity is attributable to 18F-FIMP and not radiolabeled impurities.

-

Specific Activity: High specific activity is essential to minimize the pharmacological effects of the injected mass and to ensure that the tracer is binding to the target transporters without saturating them.

-

Enantiomeric Purity: The biological activity of amino acids is often stereospecific.[10] It is critical to confirm the enantiomeric purity of the (S)-isomer, as it is the biologically active form for transport via LAT1.

Core In Vitro Evaluation Workflow

The in vitro characterization of 18F-FIMP aims to elucidate its primary transport mechanisms, its specificity for different amino acid transporters, and its metabolic stability. A typical workflow involves a series of cell-based assays using cancer cell lines with well-characterized expression of relevant transporters.

Caption: In Vitro Evaluation Workflow for 18F-FIMP.

Detailed Experimental Protocols

Cell Line Selection and Culture

The choice of cell lines is paramount for a successful in vitro evaluation. It is advisable to use a panel of cell lines with varying and well-characterized expression levels of the amino acid transporters of interest, namely LAT1, ATB0,+, ASCT2, and xCT.[3][11]

Recommended Cell Lines:

-

High LAT1 expression: A549 (lung carcinoma), MCF-7 (breast cancer), U87 (glioblastoma)[2][12]

-

Negative/Low LAT1 expression: CHO-K1 (Chinese hamster ovary) can be used as a negative control.[2]

Culture Conditions: Cells should be maintained in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Generation and Validation of Transporter-Overexpressing Cell Lines

To definitively assess the contribution of individual transporters to 18F-FIMP uptake, it is highly recommended to use cell lines engineered to overexpress a single transporter.[2][11]

Protocol: Transfection

-

Vector Preparation: Obtain or construct expression vectors containing the full-length cDNA for human LAT1, ATB0,+, ASCT2, and xCT. A mock vector (empty plasmid) should be used as a control.

-

Transfection: Seed cells (e.g., CHO-K1) in 6-well plates. When cells reach 70-80% confluency, transfect them with the respective expression vectors using a suitable transfection reagent according to the manufacturer's protocol.

-

Selection: If the vectors contain a selection marker (e.g., neomycin resistance), select for stably transfected cells by adding the appropriate antibiotic to the culture medium.

Protocol: Validation of Transporter Expression

-

Western Blotting:

-

Lyse the cells and extract membrane proteins.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for LAT1, ATB0,+, ASCT2, or xCT. An antibody against Na+/K+-ATPase should be used as a loading control.[2]

-

Incubate with a secondary antibody conjugated to horseradish peroxidase and visualize the protein bands using an enhanced chemiluminescence system. Causality: Western blotting provides a quantitative measure of protein expression, confirming the successful overexpression of the target transporter in the transfected cells.[2][11]

-

-

Immunofluorescent Analysis:

-

Grow transfected cells on coverslips.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells and block non-specific binding sites.

-

Incubate with primary antibodies against the transporters of interest.

-

Incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips on slides with a DAPI-containing mounting medium to stain the nuclei.

-

Visualize the cells using a fluorescence microscope. Causality: This technique confirms the correct localization of the transporters to the cell membrane and provides a visual confirmation of overexpression.[2][11]

-

18F-FIMP Cellular Uptake and Inhibition Assays

These assays are the cornerstone of the in vitro evaluation, directly measuring the uptake of 18F-FIMP into cancer cells and determining which transporters are involved.

Protocol: Cellular Uptake Assay

-

Cell Seeding: Seed cells (parental or transfected) in 24-well plates and allow them to adhere overnight.

-

Pre-incubation: Wash the cells with pre-warmed Krebs-Ringer-HEPES (KRH) buffer.

-

Uptake: Add 18F-FIMP (approximately 37 kBq/well) in KRH buffer to each well and incubate for a defined period (e.g., 5, 15, 30, 60 minutes) at 37°C.

-

Termination: Stop the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

-

Lysis: Lyse the cells with 0.1 M NaOH.

-

Measurement: Measure the radioactivity in the cell lysate using a gamma counter.

-

Protein Assay: Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay).

-

Calculation: Express the uptake as a percentage of the added dose per milligram of protein (%ID/mg protein).

Protocol: Competitive Inhibition Assay

This assay is performed similarly to the uptake assay, with the addition of a competitive inhibitor to the uptake solution.

-

Follow steps 1 and 2 of the uptake assay protocol.

-

Inhibition: Add 18F-FIMP along with a known inhibitor of a specific amino acid transporter (e.g., 2-amino-2-norbornanecarboxylic acid (BCH) for system L transporters) at a high concentration (e.g., 1 mM).

-

Incubate for the pre-determined optimal uptake time (e.g., 15 minutes).

-

Follow steps 4-8 of the uptake assay protocol.

-

Compare the uptake in the presence and absence of the inhibitor to determine the degree of inhibition.

Causality: A significant reduction in 18F-FIMP uptake in the presence of a specific inhibitor indicates that the tracer is transported by the corresponding transporter system.[9][13]

Caption: Mechanism of Competitive Inhibition Assay.

Metabolic Stability Assay

It is important to assess whether 18F-FIMP is metabolized by cancer cells, as the presence of radiolabeled metabolites could confound the interpretation of PET images.

Protocol: In Vitro Metabolic Stability

-

Incubate a higher concentration of 18F-FIMP with a dense culture of cancer cells for an extended period (e.g., 60-120 minutes).

-

Collect both the cell lysate and the culture medium.

-

Precipitate proteins from the samples (e.g., with acetonitrile).

-

Analyze the supernatant by radio-HPLC or radio-TLC to separate the parent compound from potential radiolabeled metabolites.

-

Quantify the percentage of intact 18F-FIMP remaining over time.

Causality: High in vitro stability is a desirable characteristic for a PET tracer, as it simplifies the pharmacokinetic modeling and ensures that the PET signal accurately reflects the distribution of the parent compound.[14][15]

Data Presentation and Interpretation

Quantitative data from the in vitro assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: 18F-FIMP Uptake in Transporter-Overexpressing Cells

| Cell Line | Transporter Overexpressed | 18F-FIMP Uptake (%ID/mg protein) |

| Mock-transfected | None | Baseline Uptake |

| LAT1-transfected | LAT1 | Significantly Increased |

| ATB0,+-transfected | ATB0,+ | Significantly Increased |

| ASCT2-transfected | ASCT2 | No Significant Increase |

| xCT-transfected | xCT | No Significant Increase |

| Data is illustrative and based on findings from literature.[2][11] |

Table 2: Inhibition of 18F-FIMP Uptake by Specific Inhibitors

| Cell Line | Inhibitor (1 mM) | % Inhibition of 18F-FIMP Uptake |

| LAT1-overexpressing | BCH (LAT inhibitor) | High (>80%) |

| ATB0,+-overexpressing | Arginine (ATB0,+ substrate) | Moderate to High |

| ASCT2-overexpressing | Alanine (ASCT2 substrate) | Low/Negligible |

| xCT-overexpressing | Sulfasalazine (xCT inhibitor) | Low/Negligible |

| Data is illustrative and based on findings from literature.[2][11] |

Interpretation of Results:

The results from these assays will provide a comprehensive in vitro profile of 18F-FIMP. The ideal profile for a promising tumor imaging agent would be:

-

High uptake in LAT1-expressing cancer cells.

-

Significantly higher uptake in LAT1-overexpressing cells compared to mock-transfected cells.

-

Strong inhibition of uptake by LAT1-specific inhibitors like BCH.

-

Minimal uptake via other transporters to ensure specificity.

-

High metabolic stability, with the majority of the radioactivity remaining as the parent compound after incubation with cancer cells.

Based on the available literature, 18F-FIMP has been shown to be a substrate for both LAT1 and ATB0,+, with no significant transport by ASCT2 or xCT.[2][11] This dual-transporter affinity is an important characteristic to consider when interpreting its biodistribution in vivo.

Conclusion

The in vitro evaluation of 18F-FIMP is a critical step in its development as a PET radiotracer for oncology. The protocols and rationale outlined in this guide provide a robust framework for characterizing its transport mechanisms, specificity, and metabolic stability. A thorough in vitro characterization, as described herein, will provide the necessary foundation for advancing 18F-FIMP to preclinical in vivo studies and, ultimately, to clinical trials.

References

- 1. (PDF) In vitro evaluation of (S)-2-amino-3-[3-(2-18F-fluoroethoxy)-4-iodophenyl]-2-methylpropanoic acid (18F-FIMP) as a positron emission tomography probe for imaging amino acid transporters (2023) [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. In vitro evaluation of (S)-2-amino-3-[3-(2-18F-fluoroethoxy)-4-iodophenyl]-2-methylpropanoic acid (18F-FIMP) as a positron emission tomography probe for imaging amino acid transporters | springermedizin.de [springermedizin.de]

- 4. In vitro evaluation of (S)-2-amino-3-[3-(2-18F-fluoroethoxy)-4-iodophenyl]-2-methylpropanoic acid (18F-FIMP) as a positron emission tomography probe for imaging amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ugent.be [ugent.be]

- 6. LAT1-specific PET radiotracers: Development and clinical experiences of a new class of cancer-specific radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro evaluation of (S)-2-amino-3-[3-(2-18F-fluoroethoxy)-4-iodophenyl]-2-methylpropanoic acid (18F-FIMP) as a positron emission tomography probe for imaging amino acid transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, uptake mechanism characterization and biological evaluation of (18)F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. researchgate.net [researchgate.net]

- 12. summit.sfu.ca [summit.sfu.ca]

- 13. Biological evaluation of new [(18) F]F-labeled synthetic amino acid derivatives as oncologic radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fluorine-18-labeled PET Radiotracers for Imaging Tryptophan Uptake and metabolism: a Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Tumor-Specific L-Type Amino Acid Transporter 1 (LAT1) Imaging Probes

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The metabolic landscape of cancer is profoundly different from that of normal tissue, a distinction that has been exploited for diagnostic imaging for decades. Beyond the well-known reliance on glucose, the dysregulated metabolism of amino acids has emerged as a critical hallmark of malignancy. The L-type Amino Acid Transporter 1 (LAT1), or SLC7A5, is a key mediator of this altered metabolism, responsible for the transport of essential amino acids required to sustain the rapid proliferation of tumor cells. Its expression is markedly upregulated across a wide array of human cancers while remaining low in most normal tissues, making it an exceptionally promising "pan-cancer" target for molecular imaging and therapy.[1][2][3]

This guide provides a comprehensive technical overview of the development and application of imaging probes targeting LAT1. As a Senior Application Scientist, my objective is to move beyond a simple recitation of facts and provide a narrative grounded in mechanistic rationale and field-proven insights. We will explore the biological imperative for targeting LAT1, dissect the design and function of various probe classes, present a rigorous preclinical validation workflow, and discuss the current state of clinical translation and future challenges. This document is intended for researchers, clinicians, and drug development professionals seeking to leverage LAT1-targeted imaging to advance oncologic research and patient care.

The Central Role of LAT1 in Cancer Biology: The Rationale for a Molecular Imaging Target

The Warburg Effect and Beyond: Metabolic Reprogramming in Cancer

The concept of altered tumor metabolism is most famously embodied by the Warburg effect—the propensity for cancer cells to favor aerobic glycolysis.[4] This metabolic shift, which forms the basis for the most widely used clinical PET tracer, 2-deoxy-2-[18F]fluoro-D-glucose ([18F]FDG), is just one facet of a broader metabolic reprogramming.[4] Cancer cells must also acquire a host of other nutrients to build new biomass, with essential amino acids being paramount.[5] Their uptake is facilitated by a suite of membrane transporters, among which LAT1 has garnered significant attention.[5][6]

LAT1 (SLC7A5): A Pan-Cancer Biomarker of Aggressiveness

LAT1 is a sodium-independent antiporter that forms a heterodimeric complex with the glycoprotein CD98 (SLC3A2).[3][7] It facilitates the uptake of large neutral amino acids (e.g., leucine, phenylalanine, tyrosine) in exchange for intracellular substrates, most commonly glutamine.[6] This transporter is not merely a passive conduit for nutrients; its activity is deeply intertwined with key oncogenic signaling pathways. The influx of leucine, a primary substrate of LAT1, is a potent activator of the mTORC1 signaling complex, a central regulator of cell growth, proliferation, and protein synthesis.[8][9][10] Furthermore, LAT1 expression has been shown to be promoted by the MYC oncogene, creating a feedback loop that sustains tumor proliferation.[8]

Crucially, LAT1 protein overexpression is a consistent feature across a multitude of cancers, including those of the brain, lung, breast, prostate, and pancreas.[1][6][11] This high expression level is often correlated with increased tumor aggressiveness, chemoresistance, and poor patient prognosis, solidifying its status as a high-value molecular target.[8][10][11]

References

- 1. LAT1-specific PET radiotracers: Development and clinical experiences of a new class of cancer-specific radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LAT1-specific PET radiotracers: Development and clinical experiences of a new class of cancer-specific radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Imaging the L-Type Amino Acid Transporter-1 (LAT1) with Zr-89 ImmunoPET - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Insights into the Transport Cycle of LAT1 and Interaction with the Inhibitor JPH203 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Review of the Correlation of LAT1 With Diseases: Mechanism and Treatment [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Amino acid transporter LAT1 (SLC7A5) as a molecular target for cancer diagnosis and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Imaging the L-Type Amino Acid Transporter-1 (LAT1) with Zr-89 ImmunoPET | PLOS One [journals.plos.org]